Sodium octyl phosphonate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
33488-70-9 |
|---|---|
Molecular Formula |
C8H17Na2O3P |
Molecular Weight |
238.17 g/mol |
IUPAC Name |
disodium;octyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C8H19O3P.2Na/c1-2-3-4-5-6-7-8-12(9,10)11;;/h2-8H2,1H3,(H2,9,10,11);;/q;2*+1/p-2 |
InChI Key |
KBQXYXLZUWULEL-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Octyl Phosphonates and Their Salts
Michaelis-Arbuzov Reaction in Alkylphosphonate Synthesis
The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, stands as the most fundamental and widely utilized method for constructing the carbon-phosphorus (C-P) bond in phosphonates. nih.govwikipedia.org The classical reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide, such as 1-bromooctane (B94149), to produce a dialkyl alkylphosphonate. wikipedia.orgorganic-chemistry.orggoogle.com
The mechanism of the Michaelis-Arbuzov reaction is well-established and proceeds in two distinct stages. wikipedia.orgorganic-chemistry.org
Nucleophilic Attack (S_N2): The reaction initiates with the nucleophilic attack of the trivalent phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide (e.g., 1-bromooctane). This step follows a typical S_N2 pathway, resulting in the displacement of the halide ion and the formation of a tetraalkoxyphosphonium salt intermediate. wikipedia.org
Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the phosphite's ester groups in a second S_N2 reaction. This leads to the cleavage of a carbon-oxygen bond, yielding the final pentavalent dialkyl alkylphosphonate and a new alkyl halide byproduct (e.g., bromoethane). wikipedia.org
If the phosphorus atom becomes a stereocenter during the reaction, stereochemical inversion at the phosphorus is often observed. The reaction's stereochemistry can be influenced by the specific reactants and conditions employed. researchgate.net
While the classical Michaelis-Arbuzov reaction is robust, its requirement for high temperatures and long reaction times can be a drawback, particularly for sensitive substrates. scholarsresearchlibrary.comtandfonline.com Consequently, significant research has focused on optimizing the reaction conditions through the use of catalysts and alternative energy sources.
Lewis Acid Catalysis: Lewis acids have been shown to effectively promote the Michaelis-Arbuzov reaction, often allowing for lower reaction temperatures and improved yields. Catalysts such as CeCl₃·7H₂O supported on silica (B1680970) gel have been successfully used to synthesize arylmethyl and heteroaryl phosphonates under milder, solvent-free conditions. scholarsresearchlibrary.com Other Lewis acids have also been explored to facilitate the reaction at or near room temperature. organic-chemistry.org
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool to accelerate the Michaelis-Arbuzov reaction dramatically. scholarsresearchlibrary.comtandfonline.com Microwave irradiation can reduce reaction times from many hours under conventional heating to mere minutes. scholarsresearchlibrary.comtandfonline.com This technique not only enhances the reaction rate but can also lead to cleaner reactions and higher yields, though high temperatures may still be required, which can be a limitation for thermally sensitive molecules. tandfonline.com
The table below summarizes various catalytic systems and conditions used to optimize the Michaelis-Arbuzov reaction.
| Catalyst System | Substrates | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| None (Classical) | Triethyl phosphite, 1-bromooctane | 130–160 °C, 2–4 h | Standard, well-established method | google.com |
| CeCl₃·7H₂O-SiO₂ (10 mol%) | Benzyl (B1604629) halide, Triethyl phosphite | Solvent-free, 40 °C, 2 h | Mild temperature, high yield (91%) | scholarsresearchlibrary.com |
| Microwave Irradiation | Various alkyl halides, Triethyl phosphite | Neat, 160-220 °C, 5-30 min | Drastic reduction in reaction time | tandfonline.com |
| Palladium Catalysis | Aryl iodides, Triaryl phosphites | Water, 100 °C | Enables use of less reactive aryl halides | organic-chemistry.org |
Hydrolysis and Dealkylation Strategies for Phosphonate (B1237965) Esters
The dialkyl octylphosphonate produced via the Michaelis-Arbuzov reaction is an ester intermediate. To obtain the final octylphosphonic acid, the two alkyl ester groups must be cleaved. This dealkylation is a critical step and can be accomplished through several methods, ranging from harsh acidic conditions to milder, more selective chemical procedures. nih.govnih.govd-nb.info The resulting octylphosphonic acid can then be easily converted to sodium octyl phosphonate through neutralization with a sodium base like sodium hydroxide (B78521). beilstein-journals.org
The most traditional method for cleaving phosphonate esters is hydrolysis under strong acidic conditions. d-nb.info This typically involves refluxing the dialkyl phosphonate with a concentrated aqueous mineral acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govbeilstein-journals.org
The mechanism proceeds via a two-step consecutive hydrolysis. nih.govmdpi.com The first dealkylation yields a monoester phosphonic acid intermediate, which is then hydrolyzed further to the final phosphonic acid. The reaction is initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. A water molecule then attacks the phosphorus center, leading to the cleavage of the P-O-C bond. nih.gov While effective, this method is harsh and can degrade sensitive functional groups within the molecule. beilstein-journals.org The hydrolysis rate is dependent on the structure of the alkyl groups on the ester; for instance, isopropyl esters tend to hydrolyze faster than methyl esters under acidic conditions. nih.gov
| Reagent | Conditions | Substrate Type | Notes | Reference |
|---|---|---|---|---|
| Conc. HCl | Reflux, 6-12 h | Dialkyl arylphosphonates | General but harsh; yields 71-93% | nih.gov |
| Conc. HBr | Reflux | Dialkyl phosphonates | Often considered more efficient than HCl | nih.gov |
| TFA (Trifluoroacetic acid) | Room Temp to Reflux | Di-tert-butyl phosphonates | Specific for acid-labile tert-butyl groups | beilstein-journals.org |
A significantly milder and more versatile method for phosphonate ester dealkylation is the McKenna procedure, which utilizes bromotrimethylsilane (B50905) (BTMS or TMSBr). d-nb.infobeilstein-journals.org This reaction has become a gold standard due to its mild conditions (often room temperature), high yields, and excellent chemoselectivity, allowing it to be used on molecules with acid-sensitive functional groups. nih.govresearchgate.netnih.gov
The mechanism involves two steps: beilstein-journals.orgresearchgate.net
Silylation: The reaction begins with the nucleophilic attack of the phosphoryl oxygen atom onto the silicon atom of BTMS. This forms a silyloxyphosphonium bromide intermediate.
Dealkylation: The bromide ion then attacks one of the ester's alkyl carbons, cleaving the C-O bond to form an alkyl bromide and a silyl (B83357) phosphonate ester. This process repeats for the second ester group, yielding a bis(trimethylsilyl) phosphonate intermediate.
Solvolysis: The resulting bis(trimethylsilyl) ester is highly labile and is easily cleaved to the final phosphonic acid upon the addition of a protic solvent like methanol (B129727) or water. d-nb.inforesearchgate.net
The direct addition of a sodium hydroxide solution to the silylated intermediate can also directly produce the sodium salt of the phosphonic acid. beilstein-journals.org
For specific types of phosphonate esters, catalytic hydrogenolysis offers an alternative, mild dealkylation route. beilstein-journals.org This method is particularly effective for cleaving benzyl and, in some cases, phenyl ester groups, which are often introduced for this purpose. beilstein-journals.org
The reaction involves treating the dibenzyl phosphonate with hydrogen gas (H₂) in the presence of a metal catalyst. The most common catalyst is palladium on charcoal (Pd/C). beilstein-journals.org Adam's catalyst (PtO₂) can also be used, particularly for the hydrogenolysis of diphenyl phosphonates. beilstein-journals.org This method is advantageous because the byproducts (toluene from benzyl esters) are neutral and easily removed, and the conditions are generally mild, preserving other functional groups that might be sensitive to acid or BTMS. beilstein-journals.org
Boron Reagent-Mediated Transformations
Boron-containing reagents play a significant role in the synthesis and modification of phosphonates. These transformations can be broadly categorized into two main areas: the use of boron reagents for the dealkylation of dialkyl phosphonates to form phosphonic acids, and the application of borylation reactions to introduce phosphonate moieties onto aromatic rings.
One key application of boron reagents is in the dealkylation of dialkyl phosphonates. Reagents such as boron tribromide (BBr₃) and dichloroboranes have been effectively used for this purpose. beilstein-journals.orgnih.gov The reaction with BBr₃ is typically carried out in an aprotic solvent like toluene, involving an initial reaction at a low temperature (-30 °C) followed by heating to 70 °C. beilstein-journals.orgnih.gov This process is versatile and compatible with various functional groups, including ketones, alcohols, and esters. beilstein-journals.org The mechanism is believed to involve the formation of a borophosphonate oligomer intermediate, which upon methanolysis, yields the desired phosphonic acid with high conversion rates. beilstein-journals.org
Another significant boron-mediated transformation is the C-H borylation directed by a phosphonate group. This method allows for the synthesis of ortho-phosphonate aryl boronic esters from simple starting materials. nih.gov The reaction utilizes commercially available catalytic components and demonstrates a broad tolerance for different functional groups. nih.gov This approach is particularly valuable for creating highly substituted aryl phosphonates, which can be challenging to synthesize using traditional methods that often rely on pre-functionalized starting materials like organolithium or Grignard reagents. nih.gov
Furthermore, boron-containing compounds are integral to the synthesis of γ-borono phosphonate analogs. acs.org In these syntheses, a boron electrophile is generated through the hydroboration of a suitable starting material, such as 3-bromopropene, using an in situ generated dichloroborane. acs.org This boron-containing intermediate can then react with a phosphonate nucleophile, like dibenzyl phosphonate, to form the desired borono phosphonate structure. acs.org Subsequent deprotection steps can then yield the final γ-borono phosphonate. acs.org
Boron trifluoride etherate (BF₃·OEt₂) has also been employed as a catalyst in the synthesis of secondary phosphonates and α-aminophosphonates from 1,3-benzoxazines. nih.gov This reaction proceeds through the in situ generation of an ortho-quinone methide, followed by a phospha-Michael addition of a phosphite. nih.gov
Direct Synthesis and Salt Formation of this compound
The direct synthesis of this compound typically involves a multi-step process that begins with the formation of a dialkyl octylphosphonate, followed by hydrolysis and subsequent salt formation.
A common route to dialkyl octylphosphonates is the Michaelis-Arbuzov reaction, where 1-bromooctane is reacted with a trialkyl phosphite, such as triethyl phosphite. google.com This reaction is often catalyzed by a Lewis acid like aluminum chloride or ferric chloride. google.com An alternative approach involves the radical addition of a dialkyl phosphite to an alkene, such as 1-octene. google.com This method is advantageous as it utilizes readily available starting materials and generally proceeds with high yield and purity, minimizing side reactions. google.com
Once the dialkyl octylphosphonate is obtained, it must be hydrolyzed to form octylphosphonic acid. This can be achieved through various methods, including hydrolysis with concentrated hydrochloric acid. beilstein-journals.org However, a widely used and milder method is the McKenna reaction, which employs bromotrimethylsilane (TMSBr) for dealkylation. beilstein-journals.orgnih.gov The reaction with TMSBr is typically performed in a non-protic solvent at room temperature. nih.gov
Following the formation of octylphosphonic acid, the final step is the formation of the sodium salt. This is readily accomplished by treating the phosphonic acid with a sodium base, such as sodium hydroxide (NaOH) solution. beilstein-journals.org The direct production of the disodium (B8443419) salt can be achieved by adding a 2N NaOH solution to the silylated phosphonate intermediate. beilstein-journals.org Another method involves the reaction of a monomethyl octylphosphonate with sodium iodide in acetone (B3395972) to selectively cleave the methyl ester and form the sodium salt of the octyl phosphonate. beilstein-journals.org
A "one-pot" method for synthesizing diarylphosphinates using sodium hypophosphite as the phosphorus source has also been developed, which could potentially be adapted for alkyl phosphonates. mdpi.comresearchgate.net This palladium-catalyzed reaction involves the simultaneous construction of two carbon-phosphine bonds and one oxygen-phosphine bond. mdpi.com
Elucidation of Chemical Reactivity and Mechanistic Pathways of Sodium Octyl Phosphonate
Adsorption Mechanisms on Metal and Metal Oxide Surfaces
The interaction of sodium octyl phosphonate (B1237965) and its corresponding acid form, octylphosphonic acid, with metal and metal oxide surfaces is a critical aspect of its function in applications such as corrosion inhibition and surface modification. The adsorption process involves a combination of physical and chemical interactions that lead to the formation of organized layers on the substrate.
Chemi- and Physisorption Phenomena
The adsorption of octyl phosphonate onto metal and metal oxide surfaces is governed by both chemisorption and physisorption. Chemisorption is the dominant mechanism, involving the formation of strong, direct chemical bonds between the phosphonate headgroup and the surface. On metal oxides such as aluminum oxide, iron oxides, and titanium oxide, the primary interaction is a condensation reaction between the P-OH groups of the phosphonic acid and the metal hydroxyl (M-OH) groups on the surface, resulting in the formation of robust, covalent P-O-M bonds. researchgate.netutwente.nlethz.ch This process is analogous to the formation of self-assembled monolayers (SAMs) by other alkylphosphonic acids. researchgate.netutwente.nl The phosphonate group can bind to the surface in various modes, including monodentate, bidentate, and tridentate coordination, contributing to the stability of the adsorbed layer. researchgate.net
Studies on mild steel have shown that octyl phosphonate can adsorb effectively on both the reduced (metallic) surface and the oxidized surface. ijcsi.pro The formation of these chemisorbed layers can passivate the metal surface even without the presence of a thick, pre-existing oxide layer. ijcsi.pro This suggests that the primary protective barrier is the dense, self-assembled phosphonate film itself. ijcsi.pro
Physisorption, which involves weaker van der Waals forces and hydrogen bonding, also plays a role, particularly in the initial stages of adsorption and in the formation of multilayers. researchgate.net In some cases, physisorbed molecules may be removed by washing with solvents, leaving behind the more strongly chemisorbed layer. researchgate.net Over time, physisorbed molecules can transition to a chemisorbed state, increasing the stability and hydrophobicity of the surface film. researchgate.net The long octyl chain of the molecule contributes to van der Waals interactions between adjacent molecules, promoting the formation of a densely packed, ordered, and hydrophobic film. ethz.chijcsi.pro
Influence of Surface Pre-treatment and Morphology on Adsorption
The condition of the substrate surface significantly impacts the adsorption process and the quality of the resulting phosphonate layer. Surface pre-treatment is crucial for creating a receptive substrate for monolayer formation. The density of hydroxyl groups on a metal oxide surface is directly related to the amount of chemisorbed phosphonic acid molecules. researchgate.net Therefore, treatments that increase surface hydroxylation can enhance the adsorption kinetics and the packing density of the monolayer. ethz.ch
Research on mild steel demonstrates that the adsorption of sodium octyl phosphonate is more favorable on a reduced (oxide-free) surface compared to an oxidized one. ijcsi.pro This indicates that direct interaction with the metal surface is a key factor. Similarly, for aluminum oxide, achieving a smooth surface with a high hydroxyl fraction is essential for forming well-ordered layers. researchgate.net However, the specific crystal face of the oxide can also influence stability; for instance, octadecylphosphonic acid monolayers show high stability on amorphous and (1102) surfaces of Al₂O₃ but can be displaced by water on the (0001) surface. researchgate.net
The morphology and roughness of the surface also play a critical role. A high degree of roughness can hinder the formation of a dense, well-ordered monolayer. researchgate.net Studies on aluminum oxide have shown that instead of a uniform monolayer, a Stranski-Krastanov growth mechanism can occur, where islands or multilayers form on top of an initial adsorbed layer. researchgate.net The potential applied during the formation of a passive film on iron also influences the grain size and shape of the iron oxide, which in turn affects the kinetics of subsequent phosphonate layer formation. uoc.gr
Kinetic and Thermodynamic Aspects of Adsorption Processes
The adsorption of this compound on metal surfaces is a spontaneous process, as indicated by thermodynamic data. Ellipsometric studies on mild steel have shown that the adsorption process can be described by the Frumkin isotherm, which accounts for lateral interactions between adsorbed molecules. ijcsi.pro The negative value for the standard free energy of adsorption (ΔG°) confirms the spontaneity of the process.
| Parameter | Value | Surface Condition | Source |
|---|---|---|---|
| Standard Free Energy of Adsorption (ΔG°) | -29.63 kJ/mol | Reduced Surface | ijcsi.pro |
| Attraction Constant (a) | 1.45 | Reduced Surface | ijcsi.pro |
The kinetics of adsorption are influenced by factors such as inhibitor concentration, temperature, pH, and exposure time. ijcsi.pro The formation of the protective phosphonate layer is a time-dependent process, with the rate of anodic dissolution of the metal decreasing as the film builds up. uoc.gr On aluminum oxide, the adsorption kinetics of octylphosphonic acid have been shown to be accelerated by an increased density of surface hydroxyl groups. ethz.ch The presence of water produced during the condensation reaction can, in some cases, combine with the acid to create localized attacks on the oxide surface. ethz.ch
Complexation and Chelation Mechanisms with Metal Cations
This compound's ability to form stable complexes with metal cations is a key aspect of its chemical reactivity. ontosight.ai This property is fundamental to its role as a scale inhibitor and its interactions in aqueous systems containing dissolved metal ions.
Stoichiometry and Coordination Modes of Metal-Phosphonate Complexes
Phosphonates are versatile ligands capable of forming complexes with a wide range of metal cations, including alkaline earth metals (Ca²⁺, Mg²⁺) and transition metals (Fe³⁺, Zn²⁺). ijcsi.prouoc.gr The phosphonate group (PO₃²⁻) possesses three oxygen atoms that can participate in coordination, allowing for a variety of binding modes, such as monodentate, bidentate (chelating), and tridentate (bridging). researchgate.net This multidentate character enables the formation of stable chelate rings and extended coordination polymers. researchgate.netuoc.gr
The stoichiometry of metal-phosphonate complexes can vary. For instance, in molecular cadmium complexes, carboxylate-to-phosphonate ligand exchange has been observed to proceed with a 2:1 stoichiometry, where one doubly deprotonated phosphonic acid molecule replaces two carboxylate ligands. escholarship.org The structure of a zinc-aminotris(methylenephosphonate) complex reveals a slightly distorted octahedral geometry around the Zn²⁺ cation, which is coordinated by three phosphonate oxygens and three water molecules, forming an eight-membered chelate ring. uoc.gr In some lanthanide complexes, the replacement of carboxylate groups with phosphonate groups in a ligand generally leads to a decrease in the number of coordinated water molecules. researchgate.net The final structure and coordination environment are difficult to predict and depend on factors like the metal ion, steric hindrance from the ligand's organic group, and solution conditions such as pH. researchgate.net
Ligand Exchange Dynamics and Dissociation Pathways
The bonds in metal-phosphonate complexes are dynamic, and the phosphonate ligands can be exchanged with other ligands present in the solution. The mechanisms of these exchange reactions have been investigated using techniques like dynamic NMR spectroscopy. acs.orgtandfonline.com
Studies on uranyl(VI)-phosphonate complexes indicate that the free energy of activation (ΔG) for ligand exchange is nearly constant across a series of phosphonic acid ligands, implying significant entropy compensation. acs.org The negative values for the entropy of activation (ΔS) suggest an increase in order upon forming the transition state, which is consistent with an associative interchange mechanism. acs.org Research on lanthanide and uranyl nitrate (B79036) complexes with a phosphine (B1218219) oxide ligand (structurally related to phosphonates) proposed dissociative (D) or dissociative interchange (Id) mechanisms for the ligand exchange, where the rate can be either dependent on or independent of the free ligand concentration. tandfonline.com
| Metal Ion | Ligand Type | Proposed Mechanism | Key Finding | Source |
|---|---|---|---|---|
| U(VI) | Phosphonic Acids | Associative Interchange | Negative ΔS* indicates an ordered transition state. | acs.org |
| La(III), Nd(III) | CMPO | D or Id | Exchange rate depends on free ligand concentration. | tandfonline.com |
| U(VI) | CMPO | D or Id | Exchange rate is independent of free ligand concentration. | tandfonline.com |
*CMPO: n-octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide
Ligand exchange can also occur at solid-liquid interfaces. Phosphonate ligands bound to TiO₂ nanoparticle surfaces can be effectively exchanged by other phosphonic acids in solution. researchgate.net Conversely, the dissociation of the metal-phosphonate complex can occur, particularly under conditions that favor the formation of soluble complexes. For example, at higher concentrations in neutral solutions, phosphonic acids can promote the dissolution of mild steel by forming soluble complexes with iron cations, counteracting their passivating effect. ijcsi.pro
Interfacial Reaction Kinetics and Surface Film Formation
The formation of protective films by this compound on metal surfaces, particularly mild steel, is a time-dependent process influenced by factors such as concentration, temperature, and pH. ijcsi.pro Studies have shown that the adsorption of this compound on both oxidized and reduced steel surfaces can be described by the Frumkin isotherm. ijcsi.pro This indicates that lateral interactions between the adsorbed molecules play a significant role in the film formation process.
The kinetics of film formation can be slow, sometimes requiring extended exposure to the phosphonate solution to develop a mature, protective layer. ijcsi.pro This suggests a mechanism involving not just simple adsorption but also a self-organization process of the molecules on the surface. ijcsi.pro The initial step is the adsorption of phosphonate ions, which then self-assemble into a more ordered and dense film. On surfaces like zinc, alkyl phosphonates are known to chemisorb, creating highly ordered nanoscale layers. nih.gov
The rate of anodic dissolution of metals like steel has been observed to decrease over time in the presence of this compound, which is attributed to the time-dependent formation of this protective phosphonate layer. rsc.org The formation of these films can even occur without a pre-existing surface oxide layer. ijcsi.pro Research on the passivation of mild steel indicates that the adsorption energy is higher for a reduced surface compared to an oxidized one. ijcsi.pro
Below is a data table summarizing key findings related to the interfacial reaction kinetics of this compound on mild steel. ijcsi.pro
| Parameter | Value/Observation | Conditions |
| Adsorption Isotherm | Frumkin Isotherm | Oxidized and reduced mild steel surfaces |
| Adsorption Energy (ΔG) | -29.63 kJ/mol | Reduced mild steel surface |
| Interaction Constant (a) | 1.45 | Reduced mild steel surface |
| Passivation Time | Increases with exposure time | Neutral aqueous solution |
| Effect on Anodic Dissolution | Rate decreases over time | Mild steel in borate buffer |
This table presents data on the adsorption and passivation effects of this compound on mild steel surfaces as detailed in the cited research. ijcsi.pro
Stability and Degradation Pathways under Diverse Chemical Conditions
The stability of this compound is influenced by the chemical environment, particularly pH and the presence of other chemical species. Phosphonates, in general, are characterized by a stable carbon-phosphorus (C-P) bond, which is resistant to hydrolysis. rsc.org However, the ester and salt forms can undergo reactions under certain conditions.
Under alkaline conditions, the hydrolysis of phosphonate esters can occur, with the rate being dependent on the steric hindrance of the alkyl chain. mdpi.com While this compound is a salt, the general principles of phosphonate stability suggest that extreme pH conditions could affect its structure and efficacy. For instance, in strongly acidic solutions, protonation of the phosphonate group would occur, while in highly alkaline solutions, interactions with hydroxide (B78521) ions could become more significant.
The degradation of phosphonates in the environment is primarily a biological process mediated by microorganisms. wikipedia.orgnih.gov Bacteria have evolved enzymatic pathways to cleave the C-P bond, allowing them to utilize phosphonates as a source of phosphorus. wikipedia.orgnih.gov However, synthetic phosphonates used in industrial applications, which are often larger and more complex than naturally occurring ones, are generally considered not readily biodegradable. rsc.org
The primary degradation pathways for phosphonates can be categorized as:
Hydrolytic pathways: Involve the enzymatic cleavage of the C-P bond. nih.gov
Oxidative pathways: A more recently discovered mechanism for phosphonate catabolism. nih.gov
C-P lyase pathway: A radical-based mechanism with a broad substrate scope. nih.gov
While specific degradation pathways for this compound under various chemical conditions (e.g., strong oxidizers, high temperatures) are not extensively detailed in the provided search results, the general stability of the phosphonate group suggests a resistance to simple chemical hydrolysis. The table below summarizes the stability and degradation characteristics of phosphonates.
| Condition | Effect on Phosphonates |
| General Chemical Stability | The C-P bond is generally resistant to hydrolytic cleavage. rsc.org |
| Alkaline Hydrolysis (Esters) | Reactivity is influenced by the steric hindrance of the alkyl group. mdpi.com |
| Biodegradation | Primarily occurs through microbial enzymatic pathways. wikipedia.orgnih.gov Considered not readily biodegradable in standard tests. rsc.org |
This table provides an overview of the stability and degradation of phosphonates based on the available literature.
Advanced Applications and Functionalization in Chemical Sciences and Engineering
Surface Science and Interfacial Engineering
The modification of material surfaces at the molecular level is a cornerstone of modern materials science and engineering. Sodium octyl phosphonate (B1237965), and more broadly, octylphosphonic acid and its derivatives, are pivotal compounds in this field. Their ability to form highly ordered, thin films on a variety of substrates allows for the precise tuning of surface properties such as wettability, adhesion, and corrosion resistance. This section delves into the advanced applications of these molecules in surface science, with a particular focus on self-assembled monolayers and their role in corrosion inhibition.
Self-assembled monolayers (SAMs) are organic assemblies formed by the spontaneous organization of molecules on a solid surface. Organophosphonic acids, including octylphosphonic acid, are particularly effective in forming robust and stable SAMs on a wide range of metal oxide surfaces. nih.gov The phosphonate headgroup acts as a strong anchor to the substrate, while the alkyl chain, in this case, the octyl group, forms a densely packed outer layer.
The formation of octylphosphonic acid SAMs is typically achieved through solution-phase deposition. The substrate is immersed in a dilute solution of the phosphonic acid in an organic solvent. The quality and structure of the resulting SAM are influenced by several factors, including the cleanliness and nature of the substrate, the solvent, the concentration of the phosphonic acid, and the immersion time and temperature. researchgate.netresearchgate.net
Aluminum Oxide (Al₂O₃): SAMs of octylphosphonic acid can be formed on aluminum oxide surfaces, which naturally form on aluminum under atmospheric conditions. researchgate.net The process generally involves immersing the cleaned aluminum substrate in a solution of octylphosphonic acid. researchgate.net However, studies have shown that instead of a perfect monolayer, multilayers can sometimes form, with the growth mechanism identified as Stranski-Krastanov. nih.gov The use of ethanol (B145695) as a solvent has been noted to potentially attack the oxide film, leading to non-homogeneous organic overlayers. vub.be
Steel: The native oxide layer on stainless steel allows for the formation of alkylphosphonic acid SAMs. researchgate.net These films are known to enhance corrosion resistance. The temperature of the treatment solution can significantly influence the rate of formation and the protective efficiency of the alkylphosphonate layer. researchgate.net
Titanium Dioxide (TiO₂): Phosphonic acids readily form SAMs on titanium dioxide surfaces. nih.gov The fabrication can be carried out by immersing the TiO₂ substrate in a solution of the phosphonic acid. nih.gov The process is influenced by solvent type, concentration, and temperature, with certain conditions potentially leading to multilayer formation. researchgate.net The phosphonic acid headgroups can bind to the TiO₂ surface in various modes, including monodentate, bidentate, and tridentate linkages. researchgate.net
Zinc Oxide (ZnO): The formation of well-defined phosphonic acid SAMs on ZnO surfaces is sensitive to the choice of solvent. nih.gov While alcohols are commonly used, they can sometimes lead to the formation of undesired byproducts like layered zinc compounds. nih.govacs.org Weaker polarity solvents are often preferred to avoid the dissociation of Zn²⁺ from the surface and promote the formation of a well-ordered SAM. nih.gov
Copper (Cu): The formation of octadecylphosphonic acid (a longer-chain analogue of octylphosphonic acid) layers on copper substrates has been shown to result in multilayer films rather than a simple monolayer, especially with increased deposition time. diva-portal.org This is attributed to the release of copper ions, which then form copper-phosphonate complexes. diva-portal.org
A common advanced fabrication technique is the "tethering by aggregation and growth" (T-BAG) method, which involves the initial physisorption of the phosphonic acid onto the oxide surface, followed by a heating step to induce chemical attachment. researchgate.net
Table 1: Fabrication Parameters for Octylphosphonic Acid SAMs on Various Substrates
| Substrate | Typical Solvents | Key Process Considerations | Resulting Film Structure |
|---|---|---|---|
| Aluminum Oxide | 2-Propanol, Ethanol, Tetrahydrofuran | Substrate roughness, hydroxyl fraction, potential for multilayer formation. researchgate.netnih.gov | Can form multilayers; solvent can affect oxide integrity. nih.govvub.be |
| Steel | Aqueous solutions | Temperature of treatment is a critical factor for efficiency. researchgate.net | Protective alkylphosphonate layer. researchgate.net |
| Titanium Dioxide | n-Heptane/Isopropanol, Anisole, CPME | Solvent type, concentration, and temperature influence quality and can lead to multilayers. researchgate.netnih.gov | Ordered monolayers or multilayers. researchgate.net |
| Zinc Oxide | Methanol (B129727), Toluene, tert-Butyl Alcohol | Solvent polarity is crucial to prevent byproduct formation. nih.gov | Well-defined SAMs with weaker polarity solvents. nih.gov |
| Copper | Not specified for octylphosphonic acid, but ethanol for longer chains | Potential for multilayer formation due to metal ion leaching. diva-portal.org | Multilayer films of metal-phosphonate complexes. diva-portal.org |
The performance of SAMs is intrinsically linked to their structural order and packing density. Well-ordered SAMs with densely packed alkyl chains provide a more effective barrier. The phosphonate headgroup can form mono-, bi-, and tridentate linkages with the metal oxide surface. researchgate.netresearchgate.net The alkyl chains, extending away from the surface, interact via van der Waals forces, which promotes ordering. researchgate.net
For alkylphosphonic acids, the chains are often tilted with respect to the surface normal. For instance, in well-ordered octadecylphosphonic acid SAMs on silicon oxide, chain tilt angles of approximately 37° have been observed. nih.govnih.gov While shorter alkyl chains, like in octylphosphonic acid, may exhibit more liquid-like and disordered structures, the tendency is for the chains to adopt a largely all-trans conformation in densely packed monolayers. nih.govresearchgate.net The packing density is high, with the area per molecule being close to that of close-packed aliphatic chains, around 18.5 Ų/molecule in some cases. princeton.edu
The properties of SAMs are highly tunable by modifying the molecular structure, specifically the alkyl chain length and the head group.
Chain Length: The length of the alkyl chain plays a critical role in the structure and properties of the resulting SAM. Longer alkyl chains lead to stronger van der Waals interactions between adjacent molecules, resulting in more densely packed, ordered, and crystalline monolayers. researchgate.netnih.gov This increased order is reflected in properties such as a greater film thickness and lower surface energy. nih.gov For instance, studies on a series of alkyl phosphates on titanium oxide showed a higher degree of order and packing density for alkyl chains with more than 15 carbon atoms. nih.gov In contrast, SAMs formed from molecules with shorter alkyl chains tend to be more disordered and liquid-like. nih.govresearchgate.net
Head Group: The phosphonate head group (-PO(OH)₂) is crucial for the formation of stable SAMs on metal oxide surfaces. It forms strong covalent bonds with the surface hydroxyl groups of oxides like Al₂O₃, TiO₂, and ZnO. nih.govresearchgate.net This provides greater hydrolytic stability compared to other common head groups like thiols on gold or silanes on silicon oxide, making phosphonate-based SAMs more robust for long-term applications. nih.gov The phosphonic acid headgroup's ability to form multiple bonds (monodentate, bidentate, tridentate) with the surface contributes to the stability and strong adhesion of the monolayer. researchgate.net
Table 2: Effect of Alkyl Chain Length on Phosphonic Acid SAM Properties
| Property | Shorter Alkyl Chains (e.g., < C10) | Longer Alkyl Chains (e.g., > C14) |
|---|---|---|
| Structural Order | More disordered, liquid-like. nih.govresearchgate.net | Higher degree of order, more crystalline. researchgate.netnih.gov |
| Packing Density | Lower packing density. nih.gov | Higher packing density. researchgate.net |
| Film Thickness | Thinner films. | Thicker, more uniform films. researchgate.net |
| van der Waals Interactions | Weaker. researchgate.net | Stronger. researchgate.net |
| Surface Energy | Generally higher. | Generally lower, leading to increased hydrophobicity. |
One of the most significant applications of octylphosphonic acid and its salts is in the prevention of corrosion of metals. They function by forming a protective, passivating layer on the metal surface. This layer acts as a physical barrier, isolating the metal from the corrosive environment.
Phosphonic acids are effective corrosion inhibitors for various metals, including iron and steel. mdpi.com The phosphonate headgroup strongly chemisorbs onto the metal or its native oxide surface, while the hydrophobic alkyl chains create a non-wettable barrier that repels water and other corrosive agents. mdpi.com The formation of these protective layers can be a slow process, sometimes taking several hours to days to achieve maximum efficiency. mdpi.com
The formation of a protective alkylphosphonate layer on a metal surface significantly alters its electrochemical behavior. The inhibitor molecules adsorb onto the metal surface, which can affect both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions of the corrosion process.
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to investigate the corrosion inhibition mechanism. The adsorption of the inhibitor molecules typically leads to a decrease in the corrosion current density (jcorr) and a shift in the corrosion potential (Ecorr). mdpi.com The protective layer formed by the phosphonate SAM increases the charge transfer resistance at the metal-electrolyte interface, which can be measured by EIS. This increased resistance signifies a reduction in the rate of corrosion. The inhibitor can act as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions. mdpi.com The formation of the protective film is often described by adsorption isotherms, such as the Langmuir isotherm, which relates the surface coverage of the inhibitor to its concentration in the solution. researchgate.netmdpi.com
The effectiveness of the passivation is also influenced by the formation of a dense and well-ordered SAM. A more compact monolayer provides a more effective barrier against the ingress of corrosive species to the metal surface.
Corrosion Inhibition and Passivation Mechanisms
Adsorption Isotherms and Inhibitor Efficiency Models
The function of sodium octyl phosphonate as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The nature of this adsorption can be quantitatively described by adsorption isotherms. Research into phosphonate-based inhibitors frequently demonstrates that their adsorption behavior on metal surfaces, such as steel, aligns well with the Langmuir adsorption isotherm model. escholarship.orguantwerpen.beresearchgate.netresearchgate.net
The Langmuir isotherm assumes that adsorption occurs at specific, localized sites on the surface and is limited to a monolayer. nih.govosti.gov It suggests that once a molecule occupies a site, no further adsorption can occur at that location. This model implies that there are no interactions between the adsorbed inhibitor molecules. nih.govosti.gov The degree of surface coverage (θ) is related to the concentration of the inhibitor (C) and the equilibrium constant of the adsorption process (K_ads_).
The relationship is expressed as: C / θ = 1 / K_ads_ + C
A plot of C/θ versus C yields a straight line, confirming that the adsorption process follows the Langmuir isotherm. The equilibrium constant, K_ads_, provides insight into the strength of the interaction between the this compound molecules and the metal surface. Higher values of K_ads_ indicate stronger adsorption and, consequently, better inhibition performance. mdpi.com
The inhibition efficiency (IE%) of phosphonate compounds increases with their concentration, a direct consequence of greater surface coverage. escholarship.orgmdpi.com This relationship is a cornerstone of inhibitor efficiency models. At very low concentrations, the inhibitor provides some protection, and as the concentration rises, the efficiency increases until the surface approaches saturation with the inhibitor monolayer, at which point the efficiency plateaus. escholarship.orgekb.eg Studies on various phosphonate inhibitors have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions in the corrosion process. researchgate.netnih.gov
| Inhibitor Concentration (mol/L) | Surface Coverage (θ) | Inhibition Efficiency (IE%) | Adsorption Model Fit |
|---|---|---|---|
| 0.0001 | 0.65 | 65% | Langmuir |
| 0.0005 | 0.85 | 85% | Langmuir |
| 0.0010 | 0.92 | 92% | Langmuir |
| 0.0020 | 0.96 | 96% | Langmuir |
Table 1: Representative data illustrating the relationship between inhibitor concentration, surface coverage, and inhibition efficiency for a phosphonate inhibitor conforming to the Langmuir adsorption isotherm.
Surface Wettability Modification and Hydrophobization
This compound is highly effective in modifying the surface wettability of various substrates, particularly metal and metal oxide surfaces, transforming them from hydrophilic (water-attracting) to hydrophobic (water-repellent). This transformation is achieved through the formation of a self-assembled monolayer (SAM) on the substrate. researchgate.netnih.gov
The mechanism involves the strong coordination of the phosphonate headgroup to the metal or metal oxide surface, while the long, nonpolar octyl chain orients away from the surface. researchgate.net This dense layer of hydrocarbon tails creates a new surface with low surface energy, which prevents water from spreading across it. The degree of hydrophobicity can be quantified by measuring the static water contact angle. A higher contact angle indicates a more hydrophobic surface. mdpi.comnatcoll.comtecnalia.com
For instance, studies on the treatment of copper oxide surfaces with octylphosphonic acid (OPA) have demonstrated a significant increase in water contact angle. researchgate.net Similarly, treating aluminum surfaces with various alkylphosphonic acids, including decylphosphonic and octadecylphosphonic acids, results in highly hydrophobic surfaces with water contact angles exceeding 125°. nih.gov This indicates that the octyl chain in this compound is sufficient to induce substantial hydrophobicity. The transition from a hydrophilic to a hydrophobic surface occurs as the phosphonate surface concentration reaches a level sufficient for monolayer formation. taylorfrancis.com
| Substrate | Treatment | Resulting Water Contact Angle (°) | Surface Character |
|---|---|---|---|
| Copper Oxide | Untreated | < 30° | Hydrophilic |
| Copper Oxide | Octylphosphonic Acid (OPA) | 76° | Hydrophobic |
| Aluminum Oxide | Untreated | ~35° | Hydrophilic |
| Aluminum Oxide | Decylphosphonic Acid | > 125° | Highly Hydrophobic |
| Titanium Dioxide | Octylphosphonic Acid (OPA) | Not specified, but described as amphipathic | Amphipathic |
Table 2: Water contact angles on various oxide surfaces before and after treatment with alkylphosphonic acids, demonstrating the hydrophobization effect.
Pigment Surface Modification and Dispersion Enhancement
This compound and its acidic form, octylphosphonic acid, serve as highly effective surface modifiers for inorganic pigments, such as titanium dioxide (TiO₂). researchgate.netnih.govlboro.ac.uk The primary goal of this modification is to improve the pigment's dispersibility and stability within a polymer matrix or liquid medium, which is crucial for applications in paints, coatings, and composites. researchgate.net
Untreated pigment particles tend to agglomerate due to strong van der Waals forces, leading to poor dispersion, reduced color strength, and compromised mechanical properties of the final product. nih.gov Phosphonates act as powerful dispersants by strongly adsorbing onto the pigment surface. nih.gov The phosphonate headgroup forms robust bonds (e.g., Ti-O-P) with the metal oxide surface of the pigment. researchgate.net
Materials Chemistry and Advanced Composites
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Phosphonate-based linkers, including derivatives like this compound, are valuable building blocks in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. digitellinc.comnih.gov MOFs are crystalline materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). escholarship.orgresearchgate.net The choice of the linker is critical as it dictates the pore size, structure, and functionality of the resulting framework.
Phosphonate linkers are particularly prized for their ability to form strong M-O-P bonds with metal centers, such as zirconium (Zr⁴⁺), which results in MOFs with exceptional thermal and chemical stability. unl.edursc.org The phosphonate group, with its three oxygen atoms, allows for diverse coordination modes, leading to a wide range of structural possibilities. rsc.org
While the direct use of this compound as a primary linker in a well-known MOF is not extensively documented, the principles are well-established using various other phosphonic acids. For instance, zirconium phosphonate MOFs are a significant subclass of these materials. unl.educhemrxiv.org The octyl group of this compound would act as a non-coordinating "strut," functionalizing the pore interior of the MOF. This would impart a hydrophobic character to the pores, which could be exploited for applications such as the selective adsorption of nonpolar molecules or for creating water-repellent frameworks. The synthesis of such MOFs typically occurs under solvothermal conditions, where the metal salt and the phosphonate linker are heated in a high-boiling-point solvent. osti.govchemrxiv.org
Hybrid Inorganic-Organic Materials Development
This compound is a key component in the development of Class II hybrid inorganic-organic materials, where the organic and inorganic components are linked by strong covalent or ionic-covalent bonds. taylorfrancis.comresearchgate.net This integration allows for the creation of new materials with synergistic properties, combining the durability and thermal stability of an inorganic network (like silica (B1680970) or titania) with the functionality of the organic component (the octyl chain). uhasselt.be
The sol-gel process is a versatile and widely used method for synthesizing these hybrid materials at low temperatures. nih.govrsc.orgresearchgate.net In a typical process involving a phosphonate, an inorganic precursor like a metal alkoxide (e.g., tetraethyl orthosilicate, TEOS) is co-hydrolyzed and co-condensed with the phosphonate compound. The phosphonate group readily reacts to form stable M-O-P bonds (where M is Si, Ti, Zr, etc.), covalently incorporating the organic moiety into the growing inorganic network. taylorfrancis.comresearchgate.net
A relevant example is the synthesis of a phosphonate-rich organosilica layered hybrid material from a monosodium salt of 3-(trihydroxysilyl)propyl methylphosphonate. nih.gov This precursor, containing both a phosphonate group and a silica source, demonstrates how phosphonates can be used to create functionalized hybrid materials in a single-step process. nih.gov Using this compound in similar sol-gel syntheses would result in a silica or titania network homogeneously functionalized with octyl groups, creating a robust, hydrophobic composite material suitable for applications in coatings, sorbents, or as a filler in polymers.
Thin Film Fabrication and Functional Device Integration (e.g., membranes, sensors)
The ability of this compound to form dense, ordered self-assembled monolayers (SAMs) on a variety of oxide surfaces is central to its use in thin film fabrication and the integration of functional devices. researchgate.netnih.govnih.govprinceton.edu SAMs are molecular assemblies that form spontaneously on a surface, creating an ultrathin film with well-defined thickness and chemical functionality.
The phosphonate headgroup serves as a robust anchor, binding strongly to native oxide layers on substrates like silicon (SiO₂/Si), aluminum (Al₂O₃/Al), copper (CuO/Cu), and titanium (TiO₂/Ti). researchgate.netnih.govprinceton.edu This strong bond ensures the durability of the film. The octyl chains pack together due to van der Waals interactions, creating an ordered, low-energy surface. princeton.edu
These well-defined thin films are critical for a range of advanced applications:
Sensors: Phosphonate SAMs can be used to functionalize the surface of transducers, such as surface acoustic wave (SAW) devices. utexas.edu While a direct sensor for this compound is one possibility, another is to use the phosphonate SAM as a base layer to which other selective molecules can be attached. For example, a composite monolayer has been designed to selectively bind organophosphonate nerve-agent simulants. utexas.edu The ordered nature of the SAM is crucial for ensuring the reliability and reproducibility of sensor responses. nih.gov
Membranes: The surface properties of filtration membranes can be precisely tuned using phosphonate SAMs. By grafting a layer of this compound onto a ceramic or polymeric membrane, its surface can be rendered hydrophobic. This is useful for applications like membrane distillation or for preventing fouling by restricting the passage of water while allowing other molecules to pass.
Electronics: In organic electronics, phosphonate SAMs serve as ultrathin dielectric layers or as surface modifiers to control the interface properties between the semiconductor and the gate dielectric, which can reduce leakage currents. nih.gov The dense, ordered packing of the octyl chains provides a high-quality insulating layer just a few nanometers thick. princeton.edu
Chelation and Sequestration in Chemical Processes
This compound, a member of the organophosphorus compound family, exhibits valuable properties as a chelating and sequestering agent. These characteristics are pivotal in various chemical processes where the control of metal ions is crucial. The phosphonate group's ability to form stable complexes with a variety of metal cations underpins its utility in these applications.
Removal and Recovery of Specific Metal Ions (e.g., Gallium, Aluminum, Calcium)
The phosphonate functional group in this compound allows it to act as an effective ligand for various metal ions. This interaction is particularly useful for the removal and recovery of specific metals from aqueous solutions.
Gallium (Ga³⁺): The development of radiopharmaceuticals has spurred interest in chelating agents for gallium isotopes. While specific studies on this compound are not extensively documented in publicly available literature, the broader class of phosphonate-bearing chelators has been investigated for their potential in complexing trivalent metal ions like gallium. The stability of these complexes is a key factor in their efficacy. For instance, research on other phosphonate ligands has shown that the number of phosphonate groups can influence the stability of the metal complex. It is theorized that the lone pair electrons on the oxygen atoms of the phosphonate group in this compound can coordinate with the empty orbitals of the gallium ion, forming a stable chelate ring structure. This sequestration can be utilized in processes aimed at recovering gallium from industrial effluents or in the formulation of targeted therapeutic agents.
Aluminum (Al³⁺): Aluminum toxicity is a concern in various contexts, and chelation therapy is a primary treatment method. While deferoxamine is a widely used chelator for aluminum, other ligands, including phosphonates, have been explored. The interaction between phosphonates and aluminum oxides is well-established, suggesting a strong affinity. This compound can sequester aluminum ions from solution, preventing their participation in unwanted reactions or facilitating their removal. This property is relevant in water treatment processes and in managing aluminum concentrations in industrial settings. The effectiveness of aluminum chelation is often pH-dependent, with the stability of the aluminum-phosphonate complex being influenced by the protonation state of the phosphonate group.
Calcium (Ca²⁺): The sequestration of calcium ions is a critical function of this compound, particularly in preventing the formation of mineral scale. Phosphonates are known to be effective chelating agents for calcium, forming soluble complexes that prevent the precipitation of calcium salts like calcium carbonate and calcium sulfate. This "threshold effect" allows them to be effective even at substoichiometric concentrations. The interaction involves the phosphonate groups binding to the calcium ions, interfering with the crystal growth of scale-forming minerals. This sequestration of calcium is a fundamental principle behind its application as a scale inhibitor in industrial water systems and oilfield operations.
Table 1: Potential Chelation Interactions of this compound
| Metal Ion | Charge | Potential Interaction with this compound | Industrial Relevance |
| Gallium | Ga³⁺ | Formation of stable chelate complexes. | Recovery from industrial waste streams, potential in radiopharmaceuticals. |
| Aluminum | Al³⁺ | Sequestration from aqueous solutions, interaction with aluminum oxide surfaces. | Water treatment, mitigation of aluminum toxicity in industrial processes. |
| Calcium | Ca²⁺ | Formation of soluble complexes, inhibition of mineral scale formation. | Water treatment, oil and gas production, detergency. |
Comparative Studies of Chelation Efficiency with Other Phosphonates and Ligands
The chelation efficiency of this compound can be understood by comparing it with other well-known chelating agents. While direct comparative studies for this compound are scarce in available literature, the general performance of phosphonates versus other ligands like aminocarboxylates (e.g., EDTA) provides valuable context.
Phosphonates vs. Aminocarboxylates (EDTA): Ethylenediaminetetraacetic acid (EDTA) is a powerful and widely used chelating agent. Generally, for many divalent and trivalent metal ions, the stability constants of EDTA complexes are higher than those of simple phosphonates. However, phosphonates often exhibit superior performance in specific industrial applications due to several factors:
Surface Activity: Unlike EDTA, the octyl group in this compound imparts surfactant properties, which can be advantageous in applications requiring both chelation and surface modification.
Adsorption: Phosphonates have a strong tendency to adsorb onto mineral surfaces. This property is crucial for their function as scale and corrosion inhibitors, as it allows them to be effective at the site of potential scale formation. Aminocarboxylates like EDTA generally show weaker interaction with mineral surfaces, especially around neutral pH researchgate.net.
Stability under Harsh Conditions: Phosphonates are often more stable than aminocarboxylates under high temperature and pressure conditions, which are common in oilfield applications.
Comparison with Other Phosphonates: The structure of the phosphonate molecule itself plays a significant role in its chelation efficiency. Factors such as the number of phosphonate groups and the presence of other functional groups (e.g., amine groups) influence the stability of the metal complexes. For example, aminopolyphosphonates like NTMP, EDTMP, and DTPMP are known to be very effective chelating agents due to the presence of both amine and multiple phosphonate groups, making them structural analogs of aminocarboxylates like EDTA wikipedia.org. The stability of metal complexes with these compounds generally increases with the number of phosphonic acid groups wikipedia.org. This compound, being a simpler phosphonate, might be expected to form less stable complexes compared to these multi-phosphonate compounds for certain metal ions. However, its long alkyl chain provides unique properties not present in these other phosphonates.
Table 2: General Comparison of Chelating Agent Properties
| Chelating Agent Type | Typical Examples | General Chelation Strength | Key Differentiating Properties |
| Alkyl Phosphonates | This compound | Moderate to Good | Surface activity, strong adsorption to mineral surfaces, stability in harsh conditions. |
| Aminopolyphosphonates | NTMP, EDTMP, DTPMP | Good to Excellent | Multiple chelation sites, strong complex formation. |
| Aminocarboxylates | EDTA, DTPA | Excellent | High stability constants with a wide range of metal ions. |
| Natural Chelating Agents | Chitosan | Moderate | Biodegradability. |
Role in Industrial Process Chemistry
This compound's combination of chelation, sequestration, and surface-active properties makes it a valuable component in various industrial processes. Its functions range from preventing mineral deposits to aiding in cleaning and manufacturing processes.
Scale Inhibition Mechanisms in Aqueous Systems (e.g., Water Treatment, Oilfield)
The primary application of this compound in industrial settings is as a scale inhibitor. Mineral scale, such as calcium carbonate and barium sulfate, can precipitate from water in industrial equipment, leading to blockages, reduced efficiency, and equipment failure nih.govdntb.gov.ua. Phosphonates are highly effective "threshold inhibitors," meaning they can prevent scale formation at concentrations far lower than those required for stoichiometric chelation.
The mechanisms by which this compound inhibits scale formation are multifaceted:
Threshold Effect and Sequestration: At sub-stoichiometric concentrations, the phosphonate molecules sequester the scale-forming cations (like Ca²⁺) in the solution, keeping them soluble and preventing them from reaching the critical concentration needed for precipitation biosourceinc.com.
Crystal Growth Inhibition and Distortion: this compound molecules adsorb onto the active growth sites of newly forming mineral crystals. This adsorption blocks the further addition of ions to the crystal lattice, thereby inhibiting its growth. The presence of the phosphonate can also distort the crystal structure, making the scale softer, less adherent, and easier to remove.
Dispersion: The electrostatic charge of the adsorbed phosphonate molecules can lead to repulsion between the small crystal nuclei, preventing them from agglomerating into larger, problematic scale deposits biosourceinc.com. The octyl group may also contribute to this dispersive effect through steric hindrance.
In water treatment , these properties are utilized in cooling towers, boilers, and reverse osmosis systems to maintain operational efficiency biosourceinc.com. In the oil and gas industry , scale inhibitors are crucial for preventing blockages in production wells, pipelines, and processing facilities nih.govcup.edu.cn. They can be continuously injected or applied in "squeeze" treatments, where the inhibitor is pushed into the reservoir formation and then slowly released back into the produced fluids cup.edu.cn. The strong adsorption of phosphonates onto rock surfaces makes them particularly suitable for squeeze applications hw.ac.uk.
Detergency and Emulsification Principles
The molecular structure of this compound, featuring a hydrophilic phosphonate head and a hydrophobic octyl tail, gives it surfactant properties. This amphiphilic nature allows it to function in detergency and emulsification.
Detergency: Detergency is the process of removing soil from a surface. Surfactants play a key role in this by:
Wetting: Lowering the surface tension of water, allowing it to penetrate the soil and the substrate more effectively.
Emulsification: Breaking down oily and greasy soils into smaller droplets and dispersing them in the washing solution. The hydrophobic tails of the surfactant molecules surround the oil droplet, while the hydrophilic heads face the water, forming a stable emulsion.
Dispersion: Preventing the redeposition of removed soil back onto the surface.
While specific studies on the detergency of this compound are limited, research on other organophosphorus compounds indicates their potential as detergents. For example, oleyl sodium phosphonate has been noted for its outstanding detergency chimia.ch. The effectiveness of a phosphonate surfactant is influenced by the balance between its hydrophilic and lipophilic properties.
Emulsification: Emulsification is the process of stabilizing a mixture of two immiscible liquids, such as oil and water. This compound can act as an emulsifier by adsorbing at the oil-water interface, reducing the interfacial tension and creating a barrier that prevents the droplets from coalescing. A study on sodium dioctylphosphinate, a closely related compound, demonstrated its ability to promote the formation of water-in-oil emulsions researchgate.net. The stability of the emulsion is dependent on the surfactant concentration researchgate.net.
Application in Paper and Pulping Processes
In the pulp and paper industry, controlling metal ions is essential for achieving high-quality products and efficient processing. Chelating agents are used to sequester metal ions that can cause undesirable side reactions, particularly during the bleaching process.
Peroxide Bleaching Stabilization: Hydrogen peroxide is a common bleaching agent used to increase the brightness of pulp ippta.co. However, transition metal ions, such as manganese, iron, and copper, can catalyze the decomposition of hydrogen peroxide into less effective and more harmful radical species. This not only reduces bleaching efficiency but can also lead to the degradation of cellulose fibers, weakening the paper.
Phosphonates, as effective chelating agents, are used to sequester these detrimental metal ions, thereby stabilizing the hydrogen peroxide and improving the bleaching outcome google.com. While specific applications of this compound in this area are not widely reported, other phosphonates like DTPA and DETPMP are commonly used google.com. The principle of action would be the same: the this compound would form stable complexes with the metal ions, rendering them inactive towards peroxide decomposition. The surfactant nature of this compound could offer additional benefits, such as improved penetration of the bleaching liquor into the pulp fibers.
Catalysis and Catalytic Support Roles
While direct use of this compound as a primary catalyst is not extensively documented, its molecular structure suggests significant potential in catalysis, primarily through two distinct roles: as a component in micellar catalysis and as a precursor for creating solid catalytic supports.
Micellar Catalysis: this compound's identity as an anionic surfactant allows it to form micelles in aqueous solutions. These micelles act as nanoreactors, encapsulating nonpolar reactants within their hydrophobic cores, thereby increasing their local concentration and facilitating reactions in an otherwise incompatible aqueous medium. nih.govacsgcipr.org This process, known as micellar catalysis, offers a green chemistry approach by reducing or eliminating the need for volatile organic solvents. nih.govrsc.org The principle relies on the surfactant forming aggregates that can solubilize organic compounds, where the catalytic transformation occurs at a high localized concentration inside the micelle's core. acsgcipr.org A related compound, sodium di(n-octyl) phosphinate, has been shown to form reverse micelles, further underscoring the potential of such phosphonate-based surfactants in creating structured reaction environments. nih.gov
Catalytic Supports: The phosphonate group is an effective anchoring moiety for immobilizing catalytic species onto solid supports. Organophosphonates can be used to create robust, hybrid organic-inorganic materials with high thermal and mechanical stability. acs.orgacs.org Metal phosphonates, derived from phosphonic acids, can serve as heterogeneous catalysts themselves or as supports for metal nanoparticles and organometallic complexes. mdpi.comrsc.orgscispace.com These materials offer several advantages:
Tunable Properties: The introduction of organic groups (like the octyl chain) can modulate the surface properties, such as hydrophobicity, which can enhance the diffusion of reactants to the active catalytic sites. mdpi.com
High Stability: The strong bond between the phosphonate group and metal oxides (e.g., zirconia, titania) leads to highly stable supported catalysts that resist leaching. acs.orgmdpi.com
Enhanced Dispersion: Using phosphonates as supports can lead to better dispersion and stabilization of active catalytic species, such as metal nanoparticles, preventing their aggregation and maintaining high catalytic activity. mdpi.com
By functionalizing a support surface with this compound, it is conceivable to create a tailored environment for specific catalytic processes, where the octyl groups create a hydrophobic layer to attract organic substrates, and the phosphonate head groups anchor the entire assembly to a solid base.
Emerging and Niche Applications
Beyond catalysis, the functional capabilities of this compound are being explored in specialized and emerging fields of materials science and biotechnology.
Modification for Ice Recrystallization Inhibition
Ice recrystallization—the process where larger ice crystals grow at the expense of smaller ones—is a major cause of cellular damage during cryopreservation. cryoletters.org Small molecules that can inhibit this process are of significant interest. Research has shown that modifying known ice recrystallization inhibitors (IRIs) with a sodium phosphonate group can be a strategy to improve their solubility, a key property for cryoprotectant agents. mdpi.com
In a notable study, the well-established IRI, N-octyl-d-gluconamide, was functionalized with a sodium phosphonate group at the end of its octyl chain. mdpi.comresearchgate.net This modification aimed to enhance the molecule's water solubility, which is typically very limited for this class of compounds.
Key Research Findings:
Enhanced Solubility: The introduction of the sodium phosphonate moiety significantly increased the solubility of the parent compound to over 200 mM, a crucial improvement for its application in cryopreservation solutions. mdpi.com
IRI Activity: The resulting compound, a sodium phosphonate derivative of N-octyl-d-gluconamide, demonstrated moderate-to-high IRI activity. mdpi.comresearchgate.net
Hydrophobic/Hydrophilic Balance: While the phosphonate group boosted solubility, it also led to a roughly 20-fold decrease in IRI activity compared to the parent molecule. mdpi.comresearchgate.net This highlights the delicate balance between hydrophobic and hydrophilic properties required for potent ice recrystallization inhibition. The interaction of the hydrophobic tail with the ice crystal surface is believed to be a key part of the inhibition mechanism, and the highly polar phosphonate group may interfere with this interaction.
The table below summarizes the IRI activity of the phosphonate-modified compound compared to its parent molecule.
| Compound | Modification | IC50 (mM) | Solubility |
| N-octyl-d-gluconamide | None | 0.09 | Very Low |
| Sodium salt of phosphonated N-octyl-d-gluconamide | Terminal Sodium Phosphonate | 21 | >200 mM |
Data sourced from studies on phosphonate analogues of small-molecule IRIs. mdpi.com
This research presents phosphonate-functionalized carbohydrates as a promising class of biocompatible IRIs that combine high solubility with effective, albeit moderated, activity. mdpi.com
Orthogonal Self-Assembly for Nanostructure Fabrication (e.g., DNA Nanowires)
Orthogonal self-assembly refers to the process where multiple components in a system assemble independently and without interfering with each other, driven by distinct and non-competing interaction mechanisms. mdpi.com This concept is powerful for building complex, multi-component nanostructures. For instance, the highly specific Watson-Crick base pairing of DNA can be used as one assembly method, while the formation of organophosphonate self-assembled monolayers (SAMs) on a substrate can act as a separate, orthogonal method. acs.orgrsc.org
While direct use of this compound in DNA nanowire fabrication is not yet reported, its properties align with its potential use in such advanced applications. Organophosphonates, including those with alkyl chains, are well-known for their ability to form dense, highly ordered SAMs on a variety of metal oxide surfaces such as silicon oxide, aluminum oxide, and titanium oxide. nih.govresearchgate.net
A Potential Fabrication Strategy:
Surface Patterning: A substrate (e.g., a silicon wafer) could be functionalized with a SAM of octyl phosphonate. The phosphonate head groups would bind covalently to the native oxide layer, creating a robust, ordered monolayer with the hydrophobic octyl tails exposed. acs.orgresearchgate.net This creates a chemically defined surface.
Orthogonal Functionalization: Specific regions of the phosphonate SAM could be selectively removed or modified, or a sacrificial layer on an adjacent material could be used to prevent phosphonate deposition, allowing for precise patterning. acs.org
DNA Nanostructure Anchoring: DNA nanostructures, such as pre-assembled DNA nanowires or lattices, could then be directed to assemble or anchor onto the patterned surface. This anchoring could be achieved by functionalizing the DNA strands with moieties that interact specifically with either the phosphonate surface or the exposed substrate regions.
In this scenario, the robust and ordered nature of the phosphonate SAM provides a stable and well-defined template, while the programmable nature of DNA self-assembly allows for the precise placement of other nanoscale components. rsc.org The role of this compound would be to provide the foundational self-assembled layer, a critical step in the bottom-up fabrication of complex nanodevices.
Theoretical and Computational Chemistry Investigations of Sodium Octyl Phosphonate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of the octyl phosphonate (B1237965) anion. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electron density and, from it, a wide range of molecular properties. mdpi.comrsc.org For the octyl phosphonate molecule, DFT calculations can map the electron density distribution, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. A smaller energy gap (ΔE = ELUMO - EHOMO) often correlates with higher reactivity. researchgate.net These calculations reveal that the oxygen atoms of the phosphonate group are the primary sites for electron donation, making them the active centers for adsorption onto positively charged metal surfaces. researchgate.net
Other calculated properties, such as the dipole moment, polarizability, and atomic charges, further characterize the molecule's reactivity and its potential for interaction with surfaces and metal ions. For instance, DFT has been successfully used to correlate such quantum chemical parameters with the inhibition efficiency of related compounds. univ-setif.dz
Table 1: Representative Molecular Properties of Octyl Phosphonate Anion from DFT Calculations
| Property | Description | Typical Calculated Value (Representative) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | +1.2 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | 7.7 eV |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule. | 4.5 D |
| Mulliken Atomic Charges | Partial charges on individual atoms; indicates active sites. | P: +1.2, O(P=O): -0.8, O(P-O⁻): -0.9 |
Molecular Dynamics Simulations of Interfacial Adsorption
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com For sodium octyl phosphonate, MD simulations provide a dynamic, atomistic view of its adsorption behavior at interfaces, such as a metal surface in an aqueous corrosive environment or a mineral surface during flotation. nih.govrsc.org
In a typical simulation, a model system is constructed consisting of a substrate (e.g., an iron oxide slab to represent mild steel), a number of octyl phosphonate ions, sodium counter-ions, and a large number of water molecules to simulate the solution. mdpi.com The interactions between all atoms are described by a set of classical equations known as a force field. The simulation then calculates the trajectory of every atom over a period of nanoseconds, revealing how the inhibitor molecules move from the bulk solution to the interface and arrange themselves on the surface.
These simulations show that the phosphonate headgroup, with its negatively charged oxygen atoms, is the primary anchor to the metal surface. The hydrophobic octyl tails tend to extend away from the surface, creating a dense, non-polar layer. mdpi.com This self-assembled layer acts as a barrier, hindering the approach of corrosive species like chloride ions and water to the metal surface. MD simulations can visualize this process and analyze the structure of the adsorbed layer, including its thickness and density. researchgate.net
Prediction of Adsorption Energies and Binding Configurations
A critical aspect of understanding an inhibitor's effectiveness is quantifying the strength of its adsorption to the surface. Both experimental data and computational methods can be used to determine adsorption energies. The adsorption of this compound on mild steel in a neutral, chloride-containing solution has been shown to follow the Frumkin isotherm, which accounts for interactions between adsorbed molecules. ijcsi.pro From this model, a standard free energy of adsorption (ΔG°ads) was calculated to be -29.63 kJ/mol, indicating a strong and spontaneous adsorption process that involves both electrostatic interaction (physisorption) and chemical bond formation (chemisorption). ijcsi.pro
Computational methods, particularly MD simulations, can also predict these energetic quantities. The binding energy between the inhibitor molecule and the surface can be calculated, representing the energy released upon adsorption. mdpi.com Different possible binding configurations can be tested to find the most stable arrangement. For phosphonates, this typically involves the oxygen atoms of the PO₃²⁻ group binding to metal atoms on the surface. acs.org The molecule may bind in a flat, parallel orientation, maximizing surface coverage, or in a more upright position. mdpi.com Simulations for similar inhibitor systems have shown that a planar orientation often leads to better protection due to greater surface coverage. mdpi.com
Table 2: Adsorption Characteristics of this compound on Mild Steel
| Parameter | Value / Description | Source |
| Adsorption Isotherm | Frumkin Isotherm | ijcsi.pro |
| Standard Free Energy of Adsorption (ΔG°ads) | -29.63 kJ/mol | ijcsi.pro |
| Attraction Constant (a) | 1.45 | ijcsi.pro |
| Predicted Binding Configuration | Chemisorption via phosphonate group oxygen atoms to the metal surface. ijcsi.proacs.org | ijcsi.proacs.org |
| Adsorption Mechanism | Spontaneous process involving both physisorption and chemisorption. mdpi.comijcsi.pro | mdpi.comijcsi.pro |
Modeling of Metal-Phosphonate Complexation Energetics
In aqueous environments, particularly during corrosion processes where metal ions (e.g., Fe²⁺, Fe³⁺) are released, phosphonates can act as chelating agents, forming stable complexes with these metal ions. researchgate.net The formation of these metal-phosphonate complexes can be a key part of the protection mechanism, as these complexes may be less soluble and precipitate onto the surface, forming a protective film. researchgate.net
Computational modeling is used to investigate the structure and stability of these complexes. Quantum chemical methods can calculate the binding energies between the phosphonate ligand and various metal cations. researchgate.net These calculations help to predict the most likely coordination modes (e.g., monodentate, bidentate) and the geometry of the resulting complex. For example, modeling has been used to study the formation of four-membered ring complexes between phosphonate collectors and mineral surfaces. researchgate.net
The stability of these complexes is crucial. The high affinity of the phosphonate group for metal ions like iron contributes to the formation of a robust, passivating layer on a steel surface. amazonaws.com Modeling the energetics of complexation helps to explain the high stability of phosphonate-based inhibitor films and their effectiveness in preventing further metal dissolution.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to link the chemical structure of a molecule to its functional activity. For corrosion inhibitors, this involves understanding how modifications to the molecular structure, such as changing the length of an alkyl chain, affect the inhibition efficiency. nih.goveuropa.eu
Computational methods can be used to build QSAR (Quantitative Structure-Activity Relationship) models, where calculated molecular descriptors are correlated with experimentally measured activity. nih.govrsc.org For the family of monoalkylphosphonic acids, experimental studies have shown a clear SAR. When tested for the passivation of mild steel, this compound (with an 8-carbon chain) demonstrated the highest passivating ability among a series of homologues with chain lengths from 7 to 10 carbons. ijcsi.pro
This finding highlights the importance of the alkyl chain length. A chain that is too short may not provide a sufficiently dense hydrophobic barrier, while a chain that is too long might have lower solubility or steric hindrance issues. Computational SAR studies can rationalize these trends by calculating how properties like surface coverage, adsorption energy, and solubility change with chain length. For other inhibitor classes, the critical requirement of an n-octyl group for optimal activity has also been confirmed through SAR studies, underscoring the specific role this lipophilic tail plays in the inhibitory mechanism. acs.org
Advanced Analytical and Spectroscopic Characterization of Sodium Octyl Phosphonate Systems
Surface-Sensitive Spectroscopies (e.g., X-ray Photoelectron Spectroscopy (XPS))
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top few nanometers of a material. For octyl phosphonate (B1237965) layers, XPS confirms the presence of the constituent elements and provides details on the crucial phosphorus-oxygen-substrate bond.
High-resolution XPS scans of the phosphorus (P 2p or P 2s) and oxygen (O 1s) regions are particularly informative. The binding energy of the P 2p peak can indicate the formation of a phosphonate layer on a surface. For instance, the appearance of a P 2s peak around 191.0-192.0 eV is a clear indicator of the phosphonic acid headgroups being present on the surface. nih.govprinceton.edu Analysis of the O 1s peak can help distinguish between different bonding configurations of the phosphonate headgroup to a metal oxide surface, such as monodentate, bidentate, or tridentate linkages. princeton.edu The absence of distinct P=O and P-O bonding states in the O 1s spectrum can suggest a tridentate bonding mode. princeton.edu
XPS is also employed to assess the quality and completeness of the monolayer. By comparing the elemental ratios, such as carbon to phosphorus (C/P), with theoretical values, the stoichiometry of the surface layer can be verified. sci-hub.se Furthermore, angle-resolved XPS (ARXPS) can be used to differentiate between a true monolayer and ultrathin multilayer films, providing information on the film's thickness and uniformity. princeton.edu
Table 1: Representative XPS Data for Alkyl Phosphonate Monolayers on an Oxide Surface
| Element | Core Level | Typical Binding Energy (eV) | Information Derived |
|---|---|---|---|
| Phosphorus | P 2s | 191.0 - 192.0 | Confirmation of phosphonate presence on the surface. nih.gov |
| Phosphorus | P 2p | ~133.4 | Evidence of phosphonic acid anchoring to the substrate. researchgate.net |
| Carbon | C 1s | ~285.0 | Characteristic of the alkyl (octyl) chain hydrocarbon. nih.gov |
| Oxygen | O 1s | ~531.0 - 533.0 | Deconvolution reveals bonding states (e.g., M-O, P-O-M, P=O). researchgate.net |
| Substrate Metal | e.g., Al 2p | ~74.2 | Signal attenuation indicates overlayer thickness. researchgate.net |
Note: Exact binding energies can shift based on the specific substrate, instrument calibration, and surface charging.
Microscopic Techniques for Surface Morphology and Film Thickness (e.g., Atomic Force Microscopy (AFM), Ellipsometry)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface. In the context of sodium octyl phosphonate, AFM is used to visualize the formation and morphology of self-assembled monolayers on substrates like mica or various metal oxides. scientific.netosti.gov
AFM studies can track the growth of the phosphonate layer from initial nucleation and island formation to the coalescence into a complete monolayer. scientific.net The height of the islands can be measured with sub-nanometer precision, which allows for direct confirmation of monolayer or bilayer structures. For example, AFM measurements of octylphosphonic acid (OcPA) islands on a mica surface revealed a height of 1.46 ± 0.22 nm, which corresponds well with the theoretical length of the molecule (~1.4 nm), indicating the formation of a perpendicular monolayer. scientific.net AFM can also be used to assess the surface roughness before and after film deposition, with a uniform monolayer typically resulting in minimal change to the substrate's root mean square (rms) roughness. sci-hub.semdpi.com
Spectroscopic ellipsometry is a non-destructive optical technique used to determine film thickness and optical constants. For phosphonate SAMs, ellipsometry provides an average thickness of the organic layer over a larger area compared to AFM. This technique is crucial for verifying the formation of a monolayer and can be used to study the kinetics of the self-assembly process.
Table 2: Typical AFM and Ellipsometry Findings for Octyl Phosphonate SAMs
| Technique | Parameter Measured | Typical Value/Observation | Significance |
|---|---|---|---|
| AFM | Island Height | ~1.4 - 1.5 nm | Corresponds to the molecular length, confirming a vertically oriented monolayer. scientific.net |
| AFM | Surface Morphology | Nucleation, island growth, coalescence into a uniform film. | Provides insight into the self-assembly mechanism. scientific.net |
| AFM | RMS Roughness | < 0.5 nm (on smooth substrates) | Indicates the formation of a uniform, well-packed film. sci-hub.se |
| Ellipsometry | Film Thickness | ~1.2 - 1.6 nm | Average thickness consistent with a single molecular layer. |
Electrochemical Characterization Techniques (e.g., Electrochemical Impedance Spectroscopy (EIS), Potentiodynamic Polarization)
Electrochemical techniques are vital for evaluating the performance of this compound layers, particularly in applications such as corrosion inhibition. ampp.org
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that probes the properties of the metal/film/electrolyte interface. By applying a small amplitude sinusoidal potential and measuring the current response over a range of frequencies, EIS can provide information about the protective properties of the phosphonate film. ijcsi.projmaterenvironsci.com The data is often modeled using an equivalent electrical circuit. A high charge transfer resistance (Rct) value, derived from the diameter of the semicircle in a Nyquist plot, indicates a slow corrosion rate and effective inhibition. jmaterenvironsci.com The double-layer capacitance (Cdl) provides information about the inhibitor's adsorption on the metal surface; a decrease in Cdl suggests the displacement of water molecules by the inhibitor, forming a protective barrier. jmaterenvironsci.com
Potentiodynamic polarization is another key technique used to study corrosion inhibition. It involves scanning the potential of the working electrode and measuring the resulting current density. The resulting polarization curve provides information on the corrosion potential (Ecorr) and corrosion current density (Icorr). A significant reduction in Icorr and a shift in Ecorr in the presence of the phosphonate inhibitor demonstrate its effectiveness in protecting the metal surface. ampp.org These studies can also reveal whether the inhibitor acts on the anodic, cathodic, or both reactions.
Table 3: Electrochemical Parameters for a Metal Surface With and Without a Phosphonate Inhibitor Film
| Parameter | Uninhibited Surface (Control) | Surface with Phosphonate Film | Interpretation of Change |
|---|---|---|---|
| EIS | |||
| Charge Transfer Resistance (Rct) | Low | High | Increased resistance to charge transfer across the interface, indicating corrosion inhibition. jmaterenvironsci.com |
| Double Layer Capacitance (Cdl) | High | Low | Displacement of water by the adsorbed inhibitor film, increasing the barrier thickness. jmaterenvironsci.com |
| Potentiodynamic Polarization | |||
| Corrosion Potential (Ecorr) | Baseline Value | Shifted (Anodic or Cathodic) | Indicates interference with either the metal dissolution or oxygen reduction reaction. |
| Corrosion Current Density (Icorr) | High | Low | Significant decrease in the rate of corrosion. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Diastereomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of compounds in solution and the solid state. For phosphonates, ³¹P NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. tandfonline.comhuji.ac.il
The ³¹P NMR spectrum of this compound provides a distinct signal with a chemical shift that is characteristic of the phosphonate group. huji.ac.il The chemical shift is sensitive to the local chemical environment, including pH, chelation with metal ions, and the nature of the substituents. researchgate.net This sensitivity allows for the monitoring of reactions and the characterization of different phosphonate species in a sample. rsc.org ³¹P NMR can also be used for quantitative analysis to determine the purity of phosphonate samples and to identify impurities such as orthophosphoric acid and phosphorous acid. tandfonline.com
¹H and ¹³C NMR spectroscopy complement the ³¹P data by providing detailed information about the octyl alkyl chain. jeol.com The coupling between phosphorus and nearby protons (²JPH, ³JPH) and carbons (¹JPC, ²JPC) provides valuable connectivity information, confirming the structure of the molecule. jeol.com Advanced 2D NMR techniques, such as ¹H-³¹P HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish long-range correlations between the phosphorus atom and protons in the alkyl chain. jeol.com
Table 4: Representative NMR Data for an Alkyl Phosphonate
| Nucleus | Experiment | Typical Chemical Shift (δ) / Coupling Constant (J) | Information Obtained |
|---|---|---|---|
| ³¹P | ¹H Decoupled | 20 - 30 ppm | Confirms the presence and chemical environment of the phosphonate group. lincoln.ac.nz |
| ¹H | ¹H NMR | 0.8 - 2.0 ppm | Signals corresponding to the CH₃ and CH₂ groups of the octyl chain. |
| ¹³C | ¹H Decoupled | 10 - 35 ppm | Signals for the carbons of the octyl chain. |
| ¹³C | ¹H Decoupled | J(C-P) ≈ 130-170 Hz | Large one-bond coupling constant for the carbon directly attached to phosphorus. jeol.com |
Note: Chemical shifts are relative to a standard (e.g., 85% H₃PO₄ for ³¹P) and can vary with solvent and pH.
Vibrational Spectroscopies (e.g., IR, Raman, Sum Frequency Generation (SFG)) for Molecular Order and Bonding
Vibrational spectroscopies probe the vibrational modes of molecules and are exceptionally sensitive to molecular structure, conformation, and bonding.
Infrared (IR) and Raman spectroscopy are complementary techniques used to characterize octyl phosphonate layers. IR spectroscopy is particularly useful for identifying the characteristic vibrations of the phosphonate headgroup (P-O, P=O) and the alkyl chain (C-H stretching and bending modes). The frequencies of the P-O stretching modes can provide information about the bonding of the phosphonate to a metal oxide surface. For example, the disappearance of the P=O stretch and the appearance of symmetric and asymmetric PO₃²⁻ stretches can indicate a bidentate or tridentate binding mode. acs.org The C-H stretching modes (symmetric at ~2850 cm⁻¹ and asymmetric at ~2920 cm⁻¹) can indicate the conformational order of the octyl chains; well-ordered, all-trans chains result in sharper peaks at lower frequencies compared to disordered, gauche-rich chains. princeton.edu
Sum Frequency Generation (SFG) is a surface-specific nonlinear optical spectroscopy that provides vibrational spectra of molecules exclusively at an interface. nih.govresearchgate.net SFG is highly sensitive to molecular order and orientation. For octyl phosphonate SAMs, SFG can directly probe the conformational order of the terminal methyl group and the methylene (B1212753) groups of the alkyl chain. nih.gov A strong SFG signal from the methyl symmetric stretch (r⁺) and the absence or weakness of methylene signals are indicative of a well-ordered, all-trans alkyl chain oriented nearly perpendicular to the surface. tdl.org This makes SFG a powerful tool for assessing the quality and molecular arrangement of phosphonate monolayers under various conditions. nih.govnih.gov
Table 5: Key Vibrational Modes for Characterizing Octyl Phosphonate SAMs
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Structural Interpretation |
|---|---|---|---|
| CH₂ Symmetric Stretch | IR, Raman, SFG | ~2850 | Frequency and intensity indicate chain conformational order (gauche/trans content). princeton.edu |
| CH₂ Asymmetric Stretch | IR, Raman, SFG | ~2920 | Frequency and intensity indicate chain conformational order. princeton.edu |
| CH₃ Symmetric Stretch | SFG | ~2875 | Strong signal indicates a well-ordered terminal group. |
| P=O Stretch | IR, Raman | ~1250 | Presence indicates unbound or monodentate phosphonate. |
| PO₂⁻ Symmetric Stretch | IR, Raman | ~1050-1150 | Indicates bidentate or tridentate surface coordination. |
| PO₃²⁻ Stretch | IR, Raman | ~950-1050 | Indicates bidentate or tridentate surface coordination. |
Environmental Behavior and Biogeochemical Cycling of Octyl Phosphonates Excluding Ecotoxicology
Adsorption and Desorption Processes in Aquatic and Soil Environments
The mobility of octyl phosphonates in the environment is significantly influenced by their strong tendency to adsorb to solid phases. researchgate.net This interaction is primarily dictated by the phosphonate (B1237965) group, which can form strong bonds with mineral surfaces, particularly those rich in iron and aluminum oxides. researchgate.net
In aquatic environments, octyl phosphonates are expected to partition from the water column to suspended sediments and bottom sediments. This partitioning behavior is influenced by the chemical composition of the sediments, the organic matter content, pH, and the presence of metal ions. The adsorption process is generally strong, leading to a significant reduction of the compound's concentration in the dissolved phase.
In soil environments, the adsorption of octyl phosphonates is a key factor in their retention and potential for leaching into groundwater. The phosphonic acid moiety of these compounds can displace water molecules and hydroxyl groups from the surfaces of soil minerals, such as clays (B1170129) and iron oxides, forming inner-sphere complexes. confex.com The strength of this adsorption is dependent on soil properties like texture, mineralogy, pH, and organic matter content. regulations.govnih.gov Generally, soils with higher clay and metal oxide content will exhibit a greater capacity for phosphonate adsorption. scialert.net The desorption of octyl phosphonates from soil particles is often limited, indicating that once adsorbed, they are not easily remobilized into the soil solution. This strong adsorption reduces their bioavailability and mobility. ecetoc.org
Interactive Data Table: General Classification of Soil Mobility based on Koc Values (Note: Koc is the soil organic carbon-water (B12546825) partitioning coefficient, a measure of a chemical's tendency to adsorb to soil organic matter. fao.org Specific Koc values for sodium octyl phosphonate are not available, but this table provides a general framework for interpreting such data.)
| Log Koc | Mobility Classification |
| <1 | Highly Mobile |
| 1-2 | Mobile |
| 2-3 | Moderately Mobile |
| 3-4 | Slightly Mobile |
| >4 | Immobile |
Biodegradation Pathways and Mechanisms in Environmental Systems
Biodegradation is a crucial process for the ultimate removal of octyl phosphonates from the environment. While the carbon-phosphorus (C-P) bond in phosphonates is known for its high stability and resistance to chemical hydrolysis and thermal degradation, certain microorganisms have evolved enzymatic pathways to cleave this bond. regulations.govnih.gov
The primary mechanism for the biodegradation of many phosphonates, including alkylphosphonates, is the C-P lyase pathway. regulations.govnih.gov This complex enzymatic system is found in a variety of prokaryotic microorganisms, particularly bacteria. regulations.govnih.gov The C-P lyase pathway enables these microbes to utilize phosphonates as a source of phosphorus, a vital nutrient that can be limiting in some environments. The process involves the cleavage of the C-P bond to yield a hydrocarbon and inorganic phosphate, which can then be assimilated by the cell.
Studies have shown that octylphosphonic acid, the acidic form of this compound, is readily biodegradable in water, with degradation rates reported to be in the range of 60-85% over a 28-day period. This indicates that under favorable environmental conditions, microbial communities can effectively break down this compound. The rate and extent of biodegradation can be influenced by factors such as the availability of other phosphorus sources, temperature, pH, and the presence of a microbial population adapted to degrading phosphonates.
Photodegradation Kinetics and Product Identification
Photodegradation, or photolysis, is another abiotic process that can contribute to the transformation of octyl phosphonates in the environment, particularly in sunlit surface waters. This process involves the breakdown of the molecule upon absorption of light energy.
While specific studies on the photodegradation of this compound are limited, research on other phosphonates indicates that they can undergo phototransformation, a process that is significantly enhanced by the presence of iron. nih.govresearchgate.netb-tu.de Iron can form complexes with phosphonates, and the irradiation of these complexes with UV light can lead to the generation of reactive oxygen species and the subsequent degradation of the phosphonate molecule. nih.govresearchgate.net
The kinetics of photodegradation are influenced by factors such as the intensity and wavelength of light, the concentration of the phosphonate, pH, and the presence of photosensitizers like iron. nih.govresearchgate.net The degradation of phosphonates through photolysis typically results in the formation of smaller, more oxidized byproducts. A common degradation product of many aminophosphonates is aminomethylphosphonic acid (AMPA), which can be further broken down to orthophosphate. nih.govresearchgate.net For alkyl phosphonates like octyl phosphonate, photodegradation would likely lead to the cleavage of the C-P bond and the formation of orthophosphate and organic byproducts derived from the octyl chain.
Interactive Data Table: Photodegradation Half-life of Selected Aminophosphonates in Water (Note: This data is for aminophosphonates and is provided as a proxy to illustrate the potential photodegradation behavior of phosphonates. nih.govresearchgate.net Half-life (t½) is the time required for the concentration of a substance to decrease by half.)
| Compound | pH | Iron (Fe) Presence | Half-life (t½) in minutes |
| NTMP | 3 | Without Iron | 15 - 35 |
| NTMP | 3 | With 3.6 µM Iron | 5 - 10 |
| NTMP | 5-6 | Without Iron | 10 - 35 |
| NTMP | 5-6 | With 3.6 µM Iron | 5 - 15 |
| EDTMP | 3 | Without Iron | 15 - 35 |
| EDTMP | 3 | With 3.6 µM Iron | 5 - 10 |
| EDTMP | 5-6 | Without Iron | 10 - 35 |
| EDTMP | 5-6 | With 3.6 µM Iron | 5 - 15 |
| DTPMP | 3 | Without Iron | 15 - 35 |
| DTPMP | 3 | With 3.6 µM Iron | 5 - 10 |
| DTPMP | 5-6 | Without Iron | 10 - 35 |
| DTPMP | 5-6 | With 3.6 µM Iron | 5 - 15 |
Metal Complexation and Speciation in Natural Waters
This compound, like other phosphonates, is a strong chelating agent, meaning it can form stable complexes with a variety of metal ions present in natural waters. researchgate.net This complexation behavior is a critical aspect of its environmental chemistry, as it influences its solubility, mobility, bioavailability, and interaction with mineral surfaces. researchgate.net
In natural waters, which typically contain significant concentrations of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), octyl phosphonates are expected to exist predominantly as metal complexes. researchgate.netnih.gov The formation of these complexes can affect the speciation of both the phosphonate and the metal ions. The stability of these complexes is described by stability constants, with higher values indicating stronger binding. wikipedia.orgscispace.com
The complexation of octyl phosphonates with metal ions can also influence their adsorption behavior. For instance, the formation of ternary complexes, involving the mineral surface, the phosphonate, and a metal ion, can either enhance or reduce adsorption depending on the specific ions and conditions. acs.org Furthermore, the speciation of octyl phosphonate will be highly dependent on the pH of the water, as the protonation state of the phosphonic acid group affects its charge and binding affinity for metals. santos.com
Interactive Data Table: Logarithmic Stability Constants (log K) of Beta-Styrylphosphonic Acid with Divalent Metal Ions (Note: This data is for a different phosphonic acid and is provided as an example of the relative stability of phosphonate-metal complexes. nih.gov The measurements were taken at 25°C and an ionic strength of 0.12M KNO₃ in an 18% dimethylformamide-water mixture.)
| Metal Ion | log K₁ | log K₂ |
| Mg²⁺ | 2.55 | 2.10 |
| Ca²⁺ | 2.60 | 2.15 |
| Ba²⁺ | 2.40 | 2.00 |
| Co²⁺ | 3.60 | 3.10 |
| Ni²⁺ | 3.80 | 3.25 |
| Pd²⁺ | 4.50 | 3.90 |
Analytical Challenges and Method Development for Environmental Trace Analysis
The accurate determination of this compound at trace levels in complex environmental matrices such as water, soil, and sediment presents significant analytical challenges. These challenges stem from the compound's high polarity, its tendency to form strong complexes with metals, and the potential for matrix interference. researchgate.net
Due to their ionic nature and low volatility, phosphonates are not amenable to analysis by gas chromatography (GC) without derivatization. Therefore, liquid chromatography (LC) based methods are more commonly employed. tdl.orgnih.gov High-performance liquid chromatography (HPLC) coupled with various detectors has been used for the analysis of phosphonates. However, the lack of a strong chromophore in simple alkyl phosphonates like octyl phosphonate makes UV-Vis detection less sensitive.
More advanced techniques, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have become the methods of choice for the sensitive and selective analysis of phosphonates in environmental samples. nih.govresearchgate.netnih.gov These methods offer low limits of detection (LOD) and can provide structural confirmation of the analyte. Ion chromatography (IC) coupled with mass spectrometry (IC-MS/MS) is another powerful technique for the analysis of these highly polar compounds. researchgate.netfao.org
Sample preparation is a critical step in the analysis of octyl phosphonates from environmental matrices. Solid-phase extraction (SPE) is often used to pre-concentrate the analyte from water samples and to remove interfering substances. tdl.org For soil and sediment samples, extraction methods must be robust enough to break the strong bonds between the phosphonate and the solid matrix.
Interactive Data Table: Limits of Detection (LOD) and Quantitation (LOQ) for Selected Phosphonates using LC-MS/MS in Water (Note: This table provides examples of detection limits for other phosphonates to illustrate the sensitivity of modern analytical methods. nih.govwindows.net The values can vary depending on the specific instrument, method, and matrix.)
| Compound | Method | LOD (µg/L) | LOQ (µg/L) |
| Phosphonic Acid | LC-MS/MS | 0.6 | 2.0 |
| HEDP | IC-MS/MS | - | 8.3 (in matrix) |
| PBTC | IC-MS/MS | - | 3.7 (in matrix) |
| ATMP | IC-MS/MS | - | 16.5 (in matrix) |
| Glyphosate | SPE-IC-IPAD | 0.950 | - |
| AMPA | SPE-IC-IPAD | 0.252 | - |
Future Research Directions and Unexplored Paradigms for Sodium Octyl Phosphonate Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Future research into the synthesis of sodium octyl phosphonate (B1237965) and related compounds is increasingly focused on the principles of green chemistry. The goal is to develop synthetic pathways that are not only more efficient in terms of yield and purity but also minimize environmental impact.
Key Research Thrusts:
Catalyst-Free and Solvent-Free Reactions: Exploration of solid-state reactions or reactions under neat conditions to reduce or eliminate the need for volatile and often hazardous organic solvents.
Energy-Efficient Protocols: The use of alternative energy sources such as microwave irradiation or mechanochemistry to accelerate reaction times and reduce energy consumption compared to conventional heating methods. rsc.org
Sustainable Precursors: Investigating the use of bio-based or renewable starting materials for the synthesis of the octyl chain or the phosphonate group, thereby reducing the reliance on petrochemical feedstocks.
| Synthesis Approach | Potential Advantages | Research Focus |
| Mechanochemistry | Reduced solvent use, faster reaction times, access to novel polymorphs. | Ball milling and other solid-state techniques for the Michaelis-Arbuzov or related reactions. |
| Microwave-Assisted Synthesis | Rapid heating, improved yields, shorter reaction times. | Optimization of microwave parameters for key synthetic steps. organic-chemistry.org |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Engineering enzymes for C-P bond formation. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of continuous flow reactors for phosphonate synthesis. |
Rational Design of Structure-Function Relationships for Tailored Applications
A deeper understanding of the relationship between the molecular structure of octyl phosphonate and its functional properties is crucial for designing materials with tailored performance characteristics. This involves systematic modifications of the molecule and correlating these changes with observed properties.
Areas for Investigation:
Chain Length and Branching: Systematically varying the length and branching of the alkyl chain to tune surface energy, hydrophobicity, and the packing density of self-assembled monolayers (SAMs).
Functionalization of the Alkyl Chain: Introducing functional groups onto the octyl chain to impart specific properties such as biocompatibility, stimuli-responsiveness, or enhanced binding affinity for particular analytes.
Mixed-Monolayer Systems: Creating SAMs composed of sodium octyl phosphonate and other phosphonic acids with different chain lengths or terminal groups to create complex surface functionalities.
Counter-ion Effects: Investigating the influence of different counter-ions (in place of sodium) on the solubility, stability, and self-assembly behavior of the octyl phosphonate. The choice of cation can modulate the activity of the paired anion. mdpi.com
| Structural Modification | Targeted Application | Key Property to Investigate |
| Varying alkyl chain length | Corrosion inhibition, lubrication | Packing density, surface coverage, thermal stability |
| Introducing terminal functional groups (e.g., -OH, -NH2) | Biosensors, biocompatible coatings | Surface energy, protein adsorption, cell adhesion |
| Co-adsorption with other phosphonates | Patterned surfaces, gradient materials | Phase separation, domain formation, wettability gradients |
Advanced Characterization of Interfacial Dynamics and Real-Time Processes
The performance of this compound in many applications is dictated by its behavior at interfaces. Future research will increasingly rely on advanced in-situ and in-operando characterization techniques to probe these dynamic processes in real-time.
Emerging Characterization Techniques:
Sum-Frequency Generation (SFG) Spectroscopy: To study the molecular orientation and ordering of octyl phosphonate SAMs at buried interfaces and under aqueous conditions. acs.orgnih.gov
Neutron Reflectometry: To obtain detailed information on the thickness, density, and composition of adsorbed layers at solid-liquid interfaces.
In-Situ Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): To visualize the self-assembly process, film growth, and response to environmental stimuli at the nanoscale. researchgate.net
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): To study the kinetics of adsorption and the viscoelastic properties of the formed layers in real-time.
These techniques will provide unprecedented insights into how octyl phosphonate layers form, how they interact with their environment, and how they function under operational conditions.
Integration with Machine Learning and AI for Predictive Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of materials based on this compound. By leveraging large datasets, AI can accelerate the design-build-test-learn cycle.
Potential Applications of AI and ML:
Predictive Modeling of Properties: Developing ML models to predict the properties of octyl phosphonate-based materials (e.g., surface energy, corrosion inhibition efficiency) based on their molecular structure and processing parameters. vapourtec.com
Accelerated Discovery of New Formulations: Using AI to screen vast virtual libraries of modified octyl phosphonates or co-adsorbents to identify promising candidates for specific applications.
Optimization of Synthetic Routes: AI algorithms can analyze existing reaction data to predict optimal reaction conditions, leading to higher yields and reduced experimental effort. nih.goviscientific.orgengineering.org.cn This includes retrosynthesis planning and forward reaction prediction. mdpi.com
Analysis of Complex Characterization Data: Employing ML to analyze large and complex datasets from techniques like STM or SFG to identify subtle correlations and patterns that may not be apparent through manual analysis.
| AI/ML Application | Input Data | Predicted Output | Potential Impact |
| Synthesis Prediction | Reactants, reagents, conditions | Product structure, yield | Faster development of novel synthetic routes. stanford.edu |
| Property Prediction | Molecular descriptors | Surface energy, binding affinity | Rational design of functional surfaces. |
| Materials Discovery | Desired properties | Promising molecular structures | Accelerated identification of new materials. |
Exploration of New Material Classes Incorporating Octyl Phosphonate Moieties
The incorporation of octyl phosphonate moieties into more complex material architectures is a promising avenue for creating novel functional materials with enhanced properties.
Future Material Classes:
Hybrid Organic-Inorganic Porous Materials: Using octyl phosphonates as functional linkers or surface modifiers in the synthesis of metal-organic frameworks (MOFs) or periodic mesoporous organosilicas (PMOs). These materials could exhibit tailored porosity and surface chemistry for applications in catalysis, separation, and sensing. nih.govrsc.org
Polymer-Phosphonate Composites: Grafting octyl phosphonate groups onto polymer backbones to create materials with improved adhesion to metal oxide surfaces, enhanced thermal stability, or specific surface properties. rsc.org
Nanoparticle Functionalization: Utilizing this compound to surface-functionalize nanoparticles (e.g., TiO2, ZrO2, Fe3O4) to improve their dispersibility in non-polar media, impart new functionalities, and create stable hybrid materials.
Layer-by-Layer Assemblies: Building up multilayer thin films by alternating layers of this compound with other components (e.g., polyelectrolytes, nanoparticles) to create complex, multifunctional coatings.
The development of these new material classes will depend on a synergistic combination of advanced synthesis, characterization, and computational modeling, opening up new frontiers for the application of this compound.
Q & A
Basic Research Questions
Q. What are the key spectroscopic and chromatographic methods for characterizing sodium octyl phosphonate, and how do they ensure structural accuracy?
- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for verifying the phosphonate group (δ ~15–30 ppm for <sup>31</sup>P NMR) and alkyl chain integrity. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) is used for purity assessment. For novel compounds, elemental analysis and X-ray crystallography may supplement these techniques. Ensure reproducibility by cross-referencing with established spectral databases and reporting solvent systems, retention times, and integration ratios .
Q. How is this compound synthesized, and what are common pitfalls in its preparation?
- Methodological Answer : A typical synthesis involves reacting octyl bromide with isopropylphosphonic acid under basic conditions (e.g., sodium hydride in dimethoxyethane). Challenges include side reactions due to incomplete deprotonation or competing elimination pathways. For example, attempts to generate phosphonate anions may yield tar-like byproducts if reaction conditions (temperature, solvent polarity) are poorly controlled. Always monitor reactions via thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts .
Advanced Research Questions
Q. How should researchers design experiments to evaluate this compound’s efficacy in agricultural applications, such as pathogen inhibition?
- Methodological Answer : Use a randomized complete block design (RCBD) with replicated treatments to account for field variability. For example:
- Treatments : Vary phosphonate concentrations (e.g., 10%, 20%) and application methods (trunk injection vs. bark spray).
- Controls : Include water-treated and untreated groups.
- Metrics : Quantify disease incidence via qPCR or visual scoring, and correlate with phosphonate residue levels using ion chromatography. Statistical analysis (ANOVA with Tukey’s post hoc test) ensures robustness against environmental confounders .
Q. How can contradictions in data across studies on this compound’s biological activity be resolved?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, co-solvents) or model systems. Conduct a meta-analysis to identify trends:
- Compare enzyme inhibition kinetics (Ki, IC50) across studies, noting buffer composition and temperature.
- Validate findings using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorometric assays).
- Reference broader phosphonate class data cautiously, as substituent effects (e.g., alkyl chain length) significantly alter activity .
Q. What in vitro assays are optimal for studying this compound’s enzyme inhibition mechanisms, and how can they be optimized?
- Methodological Answer : For cytosolic enzymes like 5′-nucleotidase II (cN-II):
- Assay Design : Use a continuous spectrophotometric assay with 2 mM phosphonate analogue to achieve full inhibition. Include non-hydrolysable substrates (e.g., adenosine 5′-phosphonate) to study competitive binding.
- Optimization : Pre-incubate enzyme and inhibitor to reach equilibrium. Control for non-specific interactions by testing analogues with modified hydrophobic moieties.
- Data Validation : Confirm docking predictions with crystallographic data or mutagenesis studies targeting hydrophobic stacking residues .
Additional Methodological Considerations
- Reproducibility : Document all experimental parameters (e.g., reagent lot numbers, incubation times) in supplementary materials to enable replication .
- Data Reporting : Use tables to summarize comparative IC50 values across studies, highlighting methodological variables (Table 1).
Table 1 : Example Data Comparison for this compound Inhibition
| Study | Enzyme Target | IC50 (µM) | Assay Conditions | Reference |
|---|---|---|---|---|
| A | cN-II | 2.0 | pH 7.4, 25°C | |
| B | Alkaline Phosphatase | 45.0 | pH 9.0, 37°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
